

Spectroscopic and Synthetic Profile of Dimethyl (diazomethyl)phosphonate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl
(diazomethyl)phosphonate*

Cat. No.: *B029019*

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Introduction

Dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent, is a pivotal reagent in organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to alkynes. Its utility in the construction of complex molecular architectures makes it a valuable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic data associated with its common precursor, its synthesis, and a detailed experimental protocol for its in-situ generation and use. Due to the reactive and potentially explosive nature of diazo compounds, **Dimethyl (diazomethyl)phosphonate** is most commonly prepared and used immediately in solution without isolation.

Spectroscopic Data

Direct spectroscopic analysis of isolated **Dimethyl (diazomethyl)phosphonate** is not widely reported due to its limited stability. Therefore, the spectroscopic data presented here pertains to its stable and commercially available precursor, Dimethyl (1-diazo-2-oxopropyl)phosphonate, often referred to as the Ohira-Bestmann reagent. **Dimethyl (diazomethyl)phosphonate** is generated from this precursor via methanolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl (1-diazo-2-oxopropyl)phosphonate

Nucleus	Solvent	Chemical Shift (δ) [ppm]	Coupling Constant (J) [Hz]	Multiplicity	Assignment
^1H NMR	CDCl_3	3.86	JP-H = 11.6	Doublet	6H, 2 x OCH_3
2.25	Singlet	3H, COCH_3			
^{13}C NMR	CDCl_3	187.7	JP-C = 7.3	Doublet	C=O
53.8	JP-C = 6.4	Doublet	OCH_3		
27.5	Singlet	COCH_3			
^{31}P NMR	CDCl_3	16.5	Singlet		

Note: The diazo carbon signal in ^{13}C NMR is often broad or not observed due to quadrupolar relaxation and long relaxation times.

Infrared (IR) Spectroscopy of Dimethyl (1-diazo-2-oxopropyl)phosphonate

Functional Group	Vibrational Frequency (ν) [cm^{-1}]
Diazo ($\text{N}=\text{N}$)	~2100
Carbonyl ($\text{C}=\text{O}$)	~1640
Phosphoryl ($\text{P}=\text{O}$)	~1260
P-O-C	~1030-1050

Experimental Protocols

The most common and convenient method for the preparation of **Dimethyl (diazomethyl)phosphonate** is through the in-situ methanolysis of Dimethyl (1-diazo-2-oxopropyl)phosphonate.

Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate

This procedure outlines the synthesis of the stable precursor reagent.

Materials:

- Dimethyl (2-oxopropyl)phosphonate
- 4-Acetamidobenzenesulfonyl azide (p-ABSA) or other suitable diazo transfer agent
- Potassium carbonate (K_2CO_3) or other suitable base
- Acetonitrile (CH_3CN) or Tetrahydrofuran (THF)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and stirring apparatus

Procedure:

- To a stirred solution of dimethyl (2-oxopropyl)phosphonate in acetonitrile, add potassium carbonate at room temperature.
- Slowly add a solution of 4-acetamidobenzenesulfonyl azide in acetonitrile to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or NMR).
- Filter the reaction mixture to remove the solid byproducts.
- The filtrate is concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield pure Dimethyl (1-diazo-2-oxopropyl)phosphonate.

In-situ Generation and Use of Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Homologation)

This protocol describes the generation of the reagent and its immediate use for the conversion of an aldehyde to a terminal alkyne.

Materials:

- Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)
- Potassium carbonate (K_2CO_3) or Potassium tert-butoxide (t-BuOK)
- Methanol (MeOH)
- Anhydrous Tetrahydrofuran (THF)
- Aldehyde substrate
- Standard inert atmosphere glassware and techniques

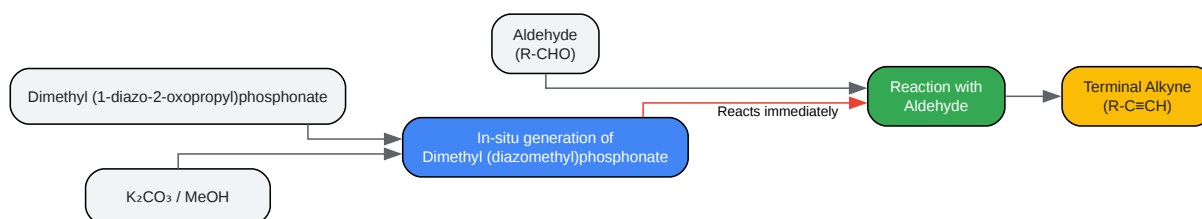
Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde substrate in anhydrous THF and methanol.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, dissolve Dimethyl (1-diazo-2-oxopropyl)phosphonate in anhydrous THF.
- Add the solution of the phosphonate to the cooled aldehyde solution.
- Slowly add potassium carbonate or potassium tert-butoxide to the reaction mixture.
- Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

- Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting crude alkyne is then purified by column chromatography.

Reaction Workflow

The following diagram illustrates the synthetic pathway from a starting aldehyde to the final alkyne product using the in-situ generation of **Dimethyl (diazomethyl)phosphonate**.



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Caption: Synthetic workflow for the Seyferth-Gilbert homologation.

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